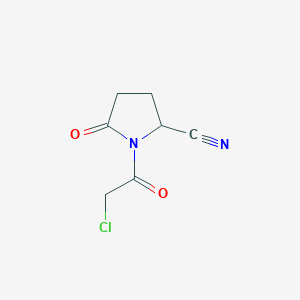
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C7H9ClN2O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride. The process includes several steps:
N-chloroacetylation: L-proline reacts with chloroacetyl chloride to form an N-acylated product.
Carboxamide Dehydration: The carboxylic acid moiety of the N-acylated product is converted into the corresponding amide intermediate.
Carboxyl Amination: The amide intermediate is further converted into the carbonitrile.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while maintaining mild reaction conditions. These methods often involve the use of solvents and catalysts to facilitate the reactions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the chloroacetyl group.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile has several scientific research applications:
Pharmaceuticals: It serves as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its unique chemical properties.
Medicinal Chemistry: It is instrumental in the synthesis of novel ligands with potential anti-diabetic activity.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
DPP-IV Inhibition: The compound acts as an intermediate in the synthesis of DPP-IV inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-IV.
Molecular Targets: The primary molecular target is the DPP-IV enzyme, which plays a crucial role in glucose metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxindole: A heterocyclic compound with similar applications in medicinal chemistry.
Triazoles: Nitrogenous heterocyclic compounds with versatile biological activities.
Phenoxy-substituted Quinoline Compounds: These compounds share structural similarities and are used in similar applications.
Uniqueness
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile is unique due to its specific chemical structure, which allows it to serve as a key intermediate in the synthesis of important pharmaceutical agents like DPP-IV inhibitors. Its ability to undergo various chemical reactions also makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
98062-39-6 |
|---|---|
Molekularformel |
C7H7ClN2O2 |
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
1-(2-chloroacetyl)-5-oxopyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H7ClN2O2/c8-3-7(12)10-5(4-9)1-2-6(10)11/h5H,1-3H2 |
InChI-Schlüssel |
ODXHTTDMDVGPCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1C#N)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)

![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
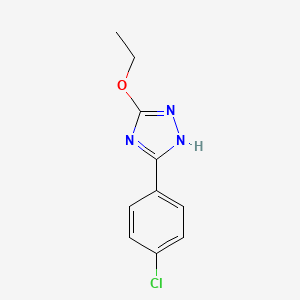
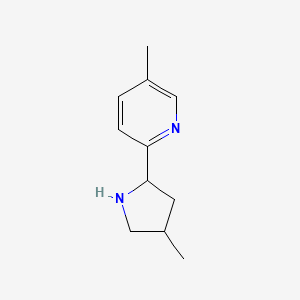
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
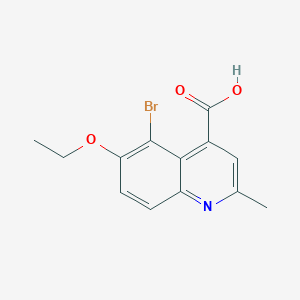
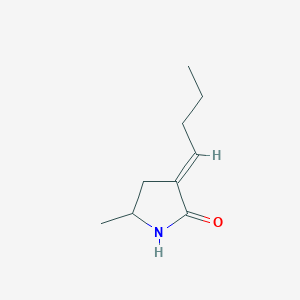
![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)


![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
